molecular formula C10H16Cl2N4O B1397032 N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride CAS No. 1354550-83-6

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride

Cat. No.: B1397032
CAS No.: 1354550-83-6
M. Wt: 279.16 g/mol
InChI Key: BYWBBGXRONGKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride is a piperazine-carboxamide derivative featuring a pyridin-2-yl substituent. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Piperazine-carboxamides are widely explored in drug discovery due to their modular structure, enabling targeted modifications for receptor binding and pharmacokinetic optimization.

Mechanism of Action

Target of Action

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, also known as N-pyridin-2-ylpiperazine-1-carboxamide dihydrochloride, is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor plays a crucial role in the central nervous system by regulating neurotransmitter release .

Mode of Action

The compound interacts with its primary target, the α2-adrenergic receptor, by binding to it. This binding can inhibit the receptor, leading to changes in the cell’s response to neurotransmitters . The exact nature of these changes can vary depending on the specific derivative of the compound and the cellular context.

Biochemical Pathways

The α2-adrenergic receptor is part of the adrenergic signaling pathway, which plays a key role in the body’s response to stress and the regulation of various physiological processes. When the compound binds to the receptor, it can affect the downstream effects of this pathway .

Pharmacokinetics

Some related compounds have been found to exhibit improved potency, adme properties, and in vitro safety profiles . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which can impact its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific derivative and the cellular context. The inhibition of the α2-adrenergic receptor can lead to changes in neurotransmitter release and the body’s response to stress .

Biological Activity

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine group and a carboxamide functional group. This structure is significant as it influences the compound's pharmacological properties. The molecular formula is C11_{11}H13_{13}Cl2_2N3_3O, and its molecular weight is approximately 276.14 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria were reported to be in the low micromolar range, indicating potent activity.
  • Antitubercular Activity :
    • Recent research highlighted the potential of derivatives of piperazine compounds in treating tuberculosis. For instance, compounds similar to N-(pyridin-2-yl)piperazine showed IC50_{50} values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, demonstrating promising antitubercular properties .
  • Antitumor Activity :
    • The compound has also been investigated for its antitumor effects. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines, with IC50_{50} values reflecting its efficacy in targeting cancer cells without significant cytotoxicity to normal cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(pyridin-2-yl)piperazine derivatives. Key findings include:

  • Pyridine Substitution : The position and nature of substitutions on the pyridine ring significantly affect the compound's potency against microbial and cancerous cells.
CompoundStructureMIC (μM)IC50_{50} (Cancer Cell Line)
1Pyridine-NH-Piperazine5.010.5
2Pyridine-O-Piperazine3.07.8
3Pyridine-NH-Cyclic Amine4.59.0

Case Study 1: Antitubercular Activity

In a study focused on developing new antitubercular agents, derivatives of N-(pyridin-2-yl)piperazine were synthesized and tested against Mycobacterium tuberculosis. Among these, one derivative exhibited an IC90_{90} value of 3.73 μM, indicating strong antitubercular activity while maintaining low cytotoxicity in human kidney cells .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of N-(pyridin-2-yl)piperazine derivatives revealed that certain modifications enhanced their efficacy against breast cancer cell lines. The lead compound demonstrated an IC50_{50} value of 8 μM against MCF-7 cells, suggesting potential for further development as an anticancer therapeutic .

Scientific Research Applications

Anticancer Activity

N-(pyridin-2-yl)piperazine-1-carboxamide derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuropharmacology

The compound has also been explored for its neuropharmacological effects. It acts as a modulator of neurotransmitter systems, particularly in the context of cognitive disorders. Notably, derivatives of N-(pyridin-2-yl)piperazine have shown promise in enhancing cognitive function in preclinical models of neurodegenerative diseases such as Alzheimer’s and schizophrenia . The ability to penetrate the blood-brain barrier makes it a candidate for treating cognitive deficits associated with these conditions.

Antimicrobial Properties

Recent studies have reported the antimicrobial activity of N-(pyridin-2-yl)piperazine derivatives against various pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making these compounds valuable in the development of new antimicrobial agents .

Cognitive Enhancement in Animal Models

A notable study investigated the effects of N-(pyridin-2-yl)piperazine derivatives on cognitive function in rat models of schizophrenia. The results demonstrated significant improvements in cognitive performance, correlating with increased levels of cGMP in the brain, indicating a potential mechanism through which these compounds exert their effects .

Anticancer Efficacy

In another study focusing on anticancer applications, specific derivatives were tested against various cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the low micromolar range, showcasing their potency and selectivity towards cancer cells while sparing normal cells .

Data Tables

Application AreaKey FindingsReferences
AnticancerSelective cytotoxicity against cancer cell lines ,
NeuropharmacologyCognitive enhancement in animal models
AntimicrobialEffective against various pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridine-2-amine derivatives and activated carboxamide intermediates. For example:

  • Step 1 : React N-(pyridin-2-yl)piperazine with a carbamoyl chloride derivative in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the carboxamide backbone .
  • Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in ethanol, followed by recrystallization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of carbamoyl chloride) and temperature (0–25°C) to minimize side products like over-alkylated species .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for pharmacological studies) .
  • Structural Confirmation :
  • NMR : Compare 1H^1H/13C^{13}C NMR spectra with reference data (e.g., pyridine protons at δ 8.2–8.5 ppm; piperazine carbons at δ 40–50 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 470.10 for related derivatives) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., sand), then neutralize with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers under anhydrous conditions (desiccator) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-(pyridin-2-yl)piperazine-1-carboxamide derivatives?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion (e.g., mixing compound in DMSO with methanol) to obtain single crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution data. Refinement via SHELXL (e.g., R-factor <0.06) ensures accurate bond-length/angle measurements .
  • Ambiguity Resolution : Compare experimental data with DFT-optimized geometries to identify conformational outliers (e.g., piperazine ring puckering) .

Q. What strategies address discrepancies in pharmacological activity data across analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., pyridine vs. pyrimidine rings) and evaluate receptor binding (e.g., dopamine D3 vs. D2 receptors). For example, replacing the carboxamide linker with an amine reduces D3R selectivity by >100-fold, highlighting its critical role .
  • Data Normalization : Use standardized assays (e.g., radioligand binding with 3H^3H-spiperone) to control for batch-to-batch variability .

Q. How can thermal stability studies inform formulation development for this compound?

  • Methodological Answer :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to identify melting points (e.g., 160–170°C) and decomposition thresholds (>200°C) .
  • Excipient Compatibility : Test stability with common excipients (e.g., lactose, PVP) under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., SARS-CoV-2 main protease)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses. Parameterize the compound with GAFF2 force field and assign charges via AM1-BCC .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å for key residues like His41/Cys145) .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key analogs of N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride, emphasizing structural variations, synthesis routes, and pharmacological profiles:

Compound Name Key Structural Features Synthesis Highlights Pharmacological Activity References
This compound Pyridin-2-yl group; dihydrochloride salt Likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBT) followed by salt formation. Inferred activity based on analogs: potential TRPV1/TRPM8 modulation or kinase inhibition.
4-(2-((2,4-dimethylphenyl)thio)phenyl)-N-(pyridin-2-yl)piperazine-1-carboxamide (29) 2,4-dimethylphenylthio group; pyridin-2-yl core Synthesized via coupling with EDCI/HOBT; characterized by NMR and MS (m/z: 470.10 [M+H]⁺). Evaluated as a SARS-CoV-2 main protease inhibitor; structural basis for viral target binding.
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) 5-chloropyridin-2-yl; indazol-6-yl substituent Prepared via multi-step synthesis (Scheme S1); characterized by HRMS and HPLC. Partial and selective TRPV1 agonist; potential for pain management.
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 3-chloropyridin-2-yl; 4-tert-butylphenyl group Not detailed in evidence; likely similar coupling strategies. Dual TRPM8 antagonist and TRPV1 inhibitor; studied for cold allodynia and analgesia.
Compound 35 (N-(4-isopropylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide) Pyridin-2-yl; 4-isopropylphenyl group Synthesized via LipE-guided optimization; LC-MS confirmed (m/z: 363.1 [M+H]⁺). Pantothenate kinase modulator; potential application in metabolic disorders.
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Dual trifluoromethyl groups on pyridine and phenyl rings Commercial availability (Parchem); exact synthesis not specified. Likely high lipophilicity; potential CNS-targeted activity due to fluorinated groups.
Hydroxyquinazoline derivatives (A2–A6) Varied halogen substitutions (F, Cl) on phenyl rings; 4-hydroxyquinazoline backbone Synthesized via nucleophilic substitution; yields 45–57%; melting points 189–199°C. Tested for kinase inhibition; substituents influence solubility and potency.

Structural and Functional Analysis

  • Core Scaffold: All compounds share the piperazine-1-carboxamide backbone, enabling hydrogen bonding with target proteins.
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to hydrophobic pockets (e.g., BCTC’s 3-chloropyridinyl group improves TRPM8 affinity ).
    • Bulky Groups (tert-butyl, isopropyl) : Increase steric hindrance, affecting selectivity (e.g., BCTC’s 4-tert-butylphenyl reduces off-target effects) .
    • Halogenated Aromatic Rings : Fluorine/chlorine substitutions (e.g., in hydroxyquinazoline derivatives) modulate electronic properties and metabolic stability .

Pharmacological Profiles

  • TRP Channel Modulation : BCTC and CPIPC derivatives demonstrate dual activity on TRPV1/TRPM8, critical for pain signaling . The target compound’s pyridin-2-yl group may favor TRPV1 agonism, akin to CPIPC .
  • Hydroxyquinazoline derivatives target kinases, with chloro-substituted analogs (A4–A6) exhibiting higher thermal stability .

Properties

IUPAC Name

N-pyridin-2-ylpiperazine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.2ClH/c15-10(14-7-5-11-6-8-14)13-9-3-1-2-4-12-9;;/h1-4,11H,5-8H2,(H,12,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWBBGXRONGKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride
N-(pyridin-2-yl)piperazine-1-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.